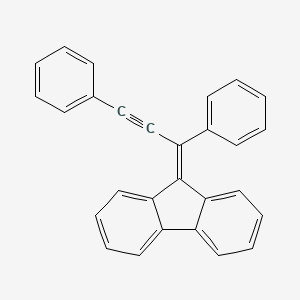
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene backbone and a diphenylpropynylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene typically involves the reaction of fluorene derivatives with diphenylpropynylidene precursors. One common method includes the use of alkynyl ketones and ruthenium catalysts. For example, the thermal reaction of Ru3(CO)12 with alkynyl ketones in toluene can yield various derivatives, including the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely apply.
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the fluorene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in redox reactions. Additionally, its ability to form stable complexes with metal ions is crucial in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylprop-2-yn-1-one: Shares the diphenylpropynylidene moiety but lacks the fluorene backbone.
Fluorene derivatives: Compounds with similar fluorene structures but different substituents.
Uniqueness
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene is unique due to its combination of a fluorene backbone and a diphenylpropynylidene substituent. This unique structure imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications .
Properties
CAS No. |
87682-42-6 |
|---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-(1,3-diphenylprop-2-ynylidene)fluorene |
InChI |
InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-23(22-13-5-2-6-14-22)28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18H |
InChI Key |
DYPFAVDKZRASFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



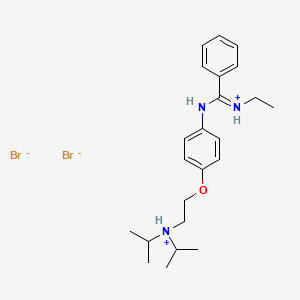
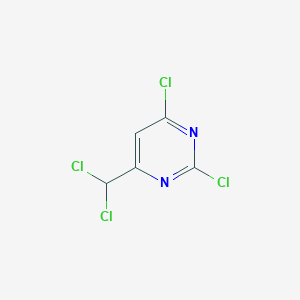
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
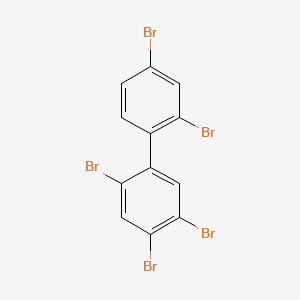
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
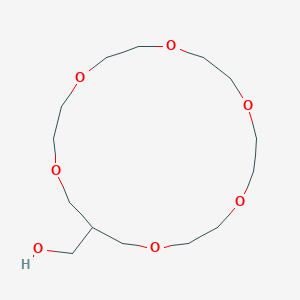


![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)

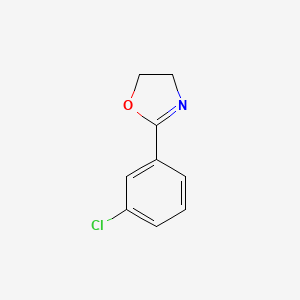
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
